N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-20-11-5-3-4-10(8-11)12(21-2)9-16-14(19)17-7-6-15-13(17)18/h3-5,8,12H,6-7,9H2,1-2H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVIZRLEDCMTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)N2CCNC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Physicochemical Properties
The compound has a molecular formula of C₁₄H₁₉N₃O₄ and a molecular weight of 293.32 g/mol . Key features include:
Synthetic Routes and Methodologies
Carbodiimide-Mediated Amide Coupling
This method involves sequential functionalization of the imidazolidinone core.
Step 1: Synthesis of 2-Oxoimidazolidine-1-Carboxylic Acid
2-Oxoimidazolidine is reacted with chloroacetyl chloride in the presence of triethylamine (TEA) to form the acid chloride intermediate. This intermediate is then hydrolyzed under basic conditions to yield 2-oxoimidazolidine-1-carboxylic acid.
Step 2: Amide Bond Formation
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled with N-[2-methoxy-2-(3-methoxyphenyl)ethyl]amine. Key conditions:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature: 0–25°C.
- Yield: 68–72% after purification by silica gel chromatography.
Table 1: Optimization of Amide Coupling Conditions
| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| EDC/HOBt | DCM | 0→25 | 72 | |
| DCC/DMAP | THF | 25 | 68 | |
| HATU/DIEA | DMF | -10→0 | 65 |
Nucleophilic Substitution Approach
An alternative route leverages nucleophilic displacement of a halogenated precursor:
Step 1: Preparation of 1-Chloroimidazolidin-2-One
Imidazolidin-2-one is treated with phosphorus oxychloride (POCl₃) to generate 1-chloroimidazolidin-2-one.
Step 2: Alkylation with Methoxy-Substituted Amines
The chloro intermediate reacts with N-[2-methoxy-2-(3-methoxyphenyl)ethyl]amine in acetonitrile at reflux. Catalytic potassium iodide (KI) enhances reactivity via the Finkelstein mechanism.
Key Observations :
Catalytic Asymmetric Synthesis
For enantiomerically pure forms, palladium-catalyzed asymmetric allylic alkylation (AAA) has been employed:
Step 1: Synthesis of Chiral Amine Intermediate
(R)- or (S)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]amine is prepared via AAA using a Pd/(S)-t-BuPHOX catalyst system.
Step 2: Coupling with Imidazolidinone
The chiral amine is coupled with 2-oxoimidazolidine-1-carbonyl chloride under Schlenk conditions. Enantiomeric excess (ee): >98%.
Analytical Characterization
Critical spectroscopic data for quality control:
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (t, J = 8.0 Hz, 1H, ArH), 6.85–6.78 (m, 3H, ArH), 4.12 (q, J = 6.8 Hz, 2H, CH₂), 3.80 (s, 3H, OCH₃), 3.76 (s, 3H, OCH₃).
- ¹³C NMR : 170.8 (C=O), 159.2 (OCH₃), 139.5 (ArC), 55.1 (OCH₃).
Infrared Spectroscopy (IR)
Industrial-Scale Production Challenges
- Purification Issues : The ethyl side chain’s stereochemistry necessitates chiral stationary-phase HPLC, increasing costs.
- Byproduct Formation : Competing N-alkylation at the imidazolidinone’s 3-position occurs if temperature exceeds 40°C.
- Solvent Selection : DCM and THF are preferred over DMF due to easier removal via rotary evaporation.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Anticancer Activity
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide has been studied for its anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
A study demonstrated that modifications to the compound's structure could enhance its efficacy against cancer cells, suggesting that it may serve as a lead compound for developing new anticancer agents.
Neuroprotective Effects
The neuroprotective potential of this compound has also garnered attention. Research indicates that similar compounds can exhibit anticonvulsant properties and protect neurons from oxidative stress.
Case Study : In models of induced seizures, compounds with structural similarities showed significant efficacy in reducing seizure frequency, indicating potential therapeutic applications in epilepsy and other neurodegenerative disorders.
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been documented through studies showing its ability to inhibit pro-inflammatory cytokines such as IL-1β in cellular models.
| Activity Type | Cell Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anti-inflammatory | J774A.1 cells | 10 |
This suggests that this compound may be useful in treating inflammatory conditions.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the acylation of amines, with various methods reported to optimize yield and purity. The exact mechanism of action remains to be fully elucidated; however, it is believed to involve interactions with specific molecular targets relevant to its pharmacological activities.
Mechanism of Action
The mechanism by which N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Methoxy Positions
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide (BK44959)
- Molecular Formula : C₁₄H₁₉N₃O₄
- Molecular Weight : 293.32 g/mol
- Key Differences :
- The methoxy group on the phenyl ring is at the 2-position instead of the 3-position.
- This positional isomerism may influence solubility, steric interactions, and binding affinity in biological systems. For example, the 3-methoxy isomer (target compound) may exhibit enhanced π-stacking interactions due to better alignment of the methoxy group with aromatic systems in target proteins .
Oxazolidine and Thiazolidinone Derivatives
(5R)-3-(4-Cyanophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]-2-oxo-oxazolidine-5-carboxamide (Compound 21b)
- Molecular Formula : C₂₁H₂₀N₄O₄ (estimated from )
- Key Differences: Replaces the imidazolidine-2-one core with an oxazolidine-2-one ring. Stereochemistry (R-configuration at C5 and C1) may confer selectivity in binding to chiral targets, such as enzymes or receptors .
N-(2-(4-Hydroxy-3-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
- Key Differences: Features a thiazolidinone ring instead of imidazolidine. The 4-hydroxy-3-methoxyphenyl group introduces hydrogen-bonding capacity, which could enhance interactions with polar binding pockets in biological targets. The imidazo[1,2-a]pyridine moiety may improve lipophilicity and membrane permeability compared to the target compound’s simpler ethyl group .
Benzamide and Isoindole Derivatives
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Molecular Formula: C₁₁H₁₅NO₂
- Key Differences: Substitutes the imidazolidine-carboxamide core with a benzamide structure.
2-(2-Methoxyethyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
- The thiazolyl substituent introduces heterocyclic diversity, which may modulate toxicity or pharmacokinetic profiles .
Comparative Data Table
Research Findings and Implications
- Positional Isomerism : The 3-methoxy substituent in the target compound may offer superior binding to aromatic residues in enzymes compared to the 2-methoxy isomer (BK44959), as seen in docking studies of related methoxyphenyl compounds .
- Functional Group Impact : The absence of a hydroxyl group in the target compound (compared to ’s benzamide) likely enhances metabolic stability and oral bioavailability, critical for drug development .
Biological Activity
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Synthesis
The compound features an imidazolidine ring, a methoxyphenyl group, and a carboxamide functional group. The synthesis typically involves multi-step organic reactions starting from appropriate methoxyphenyl derivatives. Key steps include condensation and cyclization reactions under controlled conditions to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to modulation of various cellular pathways, influencing processes such as apoptosis, cell proliferation, and antimicrobial activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds incorporating imidazolidine structures have shown significant antiproliferative effects against various cancer cell lines. In vitro assays indicate that certain derivatives exhibit IC50 values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (μM) | Comparison Drug | Comparison Drug IC50 (μM) |
|---|---|---|---|---|
| Compound A | MCF-7 | 1.1 | Doxorubicin | 1.2 |
| Compound B | HCT-116 | 2.6 | 5-Fluorouracil | 18.74 |
| Compound C | HepG2 | 1.4 | Pemetrexed | 7.26 |
Antimicrobial Activity
In addition to anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. Studies indicate that derivatives with similar structural motifs can inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .
Table 2: Antimicrobial Activity Overview
| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Compound A | 25 μg/mL |
| Staphylococcus aureus | Compound B | 15 μg/mL |
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on the MCF-7 breast cancer cell line. The compound was found to induce apoptosis through the activation of caspase pathways, leading to significant reductions in cell viability compared to controls .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against biofilm-forming bacteria. Results showed that it could effectively disrupt biofilm integrity, enhancing susceptibility to conventional antibiotics in resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
